molecular formula C16H22F2N2O2 B581236 1-BOC-4-(2,4-difluorobenzyl)piperazine CAS No. 1065586-31-3

1-BOC-4-(2,4-difluorobenzyl)piperazine

Cat. No. B581236
M. Wt: 312.361
InChI Key: TWUOECDWCAUMRQ-UHFFFAOYSA-N
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Description

“1-BOC-4-(2,4-difluorobenzyl)piperazine” is an organic compound with the CAS Number: 1065586-31-3 . Its IUPAC name is tert-butyl 4-(2,4-difluorobenzyl)piperazine-1-carboxylate . The molecular weight of this compound is 312.36 .


Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .


Molecular Structure Analysis

The molecule contains a total of 45 bonds. There are 23 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 (thio-) carbamate (aliphatic), and 1 tertiary amine (aliphatic) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 312.36 . It contains 22 Hydrogen atoms, 16 Carbon atoms, 2 Nitrogen atoms, 2 Oxygen atoms, and 2 Fluorine atoms .

Scientific Research Applications

Piperazine Derivatives for Therapeutic Use

Piperazine derivatives have significant importance in the design of drugs, with applications across a wide spectrum of therapeutic areas. These areas include antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio-protectors, anti-inflammatory agents, and imaging applications. The modification of the piperazine nucleus leads to a considerable difference in the medicinal potential of the resultant molecules. This adaptability suggests that piperazine compounds can serve as a flexible building block for drug discovery, with modifications on the piperazine ring significantly impacting the pharmacokinetic and pharmacodynamic properties of the molecules (Rathi, Syed, Shin, & Patel, 2016).

Anti-mycobacterial Activity

Piperazine and its analogues demonstrate potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review emphasizes the importance of piperazine as a vital building block in anti-mycobacterial compounds, offering insights into the design, rationale, and structure-activity relationship (SAR) of piperazine-based anti-TB molecules. Such insights are invaluable for developing safer, selective, and cost-effective anti-mycobacterial agents (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).

Antidepressants and Anxiolytics

The presence of a piperazine substructure is a common feature in many marketed antidepressants, suggesting a significant role in their efficacy. Piperazine contributes to specific binding conformations of these agents, highlighting its critical role beyond merely affecting the CNS pharmacokinetic profile. This review also provides an overview of recent developments in the synthesis of piperazine-based antidepressants, offering insights into their structural features and optimizations required to enhance efficacy and potency (Kumar, Sahu, Pathania, Singh, Akhtar, & Kumar, 2021).

Environmental Applications

Piperazine-based nanofiltration membranes, particularly those featuring a crumpled polyamide layer, have shown promise for environmental applications such as water softening, purification, and wastewater treatment. These membranes offer dramatic improvements in separation performance due to their unique morphology and interaction mechanisms. The review addresses the transport phenomena in these membranes and their potential in enhancing water permeance, selectivity, and antifouling performance (Shao, Zeng, Long, Zhu, Peng, Wang, Yang, & Tang, 2022).

Safety And Hazards

The compound should be stored in a refrigerated environment . For safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

While there is limited information on the specific future directions of “1-BOC-4-(2,4-difluorobenzyl)piperazine”, piperazine derivatives are important organic intermediates that can be used in agrochemical, pharmaceutical, and dyestuff industries .

properties

IUPAC Name

tert-butyl 4-[(2,4-difluorophenyl)methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F2N2O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)11-12-4-5-13(17)10-14(12)18/h4-5,10H,6-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWUOECDWCAUMRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-BOC-4-(2,4-difluorobenzyl)piperazine

Synthesis routes and methods

Procedure details

A mixture of 2,4-difluorobenzaldehyde (3.0 g, 21.1 mmol) and t-butyl piperazine-1-carboxylate (4.3 g, 23.1 mmol) in 30 mL of dry DCM is stirred for 2 h at RT, and NaHB(OAc)3 (6.7 g, 31.6 mmol) is added in portions with stirring. After the addition, the reaction mixture is stirred further overnight at RT. Water is added and the resulting mixture is extracted twice with DCM. The organic layer is dried over anhydrous MgSO4, filtered and concentrated in vacuo to obtain t-butyl 4-(2,4-difluorobenzyl)piperazine-1-carboxylate as a colorless oil: 1H NMR (CDCl3, 400 MHz) δ 1.46 (s, 9H), 2.40 (m, 4H), 3.42 (m, 4H), 3.54 (s, 2H), 6.78 (dt, 1H, J=10.0 Hz and 2.4 Hz), 6.85 (dt, 1H, J=8.4 Hz and 2.4 Hz), 7.33 (dd, 1H, J=15.2 Hz and 8.0 Hz).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
NaHB(OAc)3
Quantity
6.7 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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